molecular formula C13H19FN2S B7992956 3-Fluoro-4-[(4-ethylpiperazino)methyl]thiophenol CAS No. 1443323-52-1

3-Fluoro-4-[(4-ethylpiperazino)methyl]thiophenol

Cat. No.: B7992956
CAS No.: 1443323-52-1
M. Wt: 254.37 g/mol
InChI Key: CQMWWYUFYHLYRG-UHFFFAOYSA-N
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Description

3-Fluoro-4-[(4-ethylpiperazino)methyl]thiophenol is a chemical compound with the molecular formula C13H19FN2S It is characterized by the presence of a fluorine atom, a thiophenol group, and a piperazine ring substituted with an ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-[(4-ethylpiperazino)methyl]thiophenol typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Piperazine Derivative: The synthesis begins with the preparation of 4-ethylpiperazine by reacting piperazine with ethyl bromide under basic conditions.

    Introduction of the Fluorine Atom: The next step involves the introduction of the fluorine atom to the thiophenol ring. This can be achieved through electrophilic fluorination using reagents such as Selectfluor.

    Coupling Reaction: The final step is the coupling of the fluorinated thiophenol with the 4-ethylpiperazine derivative. This is typically carried out using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-[(4-ethylpiperazino)methyl]thiophenol undergoes various chemical reactions, including:

    Oxidation: The thiophenol group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the fluorine atom or to modify the piperazine ring.

    Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, and alcohols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: De-fluorinated derivatives, modified piperazine rings.

    Substitution: Amino-substituted, thiol-substituted derivatives.

Scientific Research Applications

3-Fluoro-4-[(4-ethylpiperazino)methyl]thiophenol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Fluoro-4-[(4-ethylpiperazino)methyl]thiophenol involves its interaction with specific molecular targets. The fluorine atom and the piperazine ring play crucial roles in its binding affinity and selectivity. The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluoro-4-[(4-methylpiperazino)methyl]thiophenol
  • 3-Fluoro-4-[(4-ethylpiperidino)methyl]thiophenol
  • 3-Fluoro-4-[(4-ethylmorpholino)methyl]thiophenol

Uniqueness

3-Fluoro-4-[(4-ethylpiperazino)methyl]thiophenol is unique due to the specific combination of its functional groups. The presence of the fluorine atom enhances its chemical stability and reactivity, while the ethyl-substituted piperazine ring contributes to its biological activity. This combination makes it a valuable compound for various research applications.

Properties

IUPAC Name

4-[(4-ethylpiperazin-1-yl)methyl]-3-fluorobenzenethiol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19FN2S/c1-2-15-5-7-16(8-6-15)10-11-3-4-12(17)9-13(11)14/h3-4,9,17H,2,5-8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQMWWYUFYHLYRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC2=C(C=C(C=C2)S)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19FN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501198380
Record name Benzenethiol, 4-[(4-ethyl-1-piperazinyl)methyl]-3-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501198380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1443323-52-1
Record name Benzenethiol, 4-[(4-ethyl-1-piperazinyl)methyl]-3-fluoro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1443323-52-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenethiol, 4-[(4-ethyl-1-piperazinyl)methyl]-3-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501198380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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